molecular formula C18H30O6 B1598812 Antifoam B CAS No. 67701-29-5

Antifoam B

Cat. No.: B1598812
CAS No.: 67701-29-5
M. Wt: 342.4 g/mol
InChI Key: HRNGDAQBEIFYGL-MVKOLZDDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Antifoam B are typically synthesized through an esterification reaction. This process involves the reaction of glycerol with fatty acids in the presence of an acid catalyst . The reaction begins with the protonation of the carboxylic acid, followed by the nucleophilic addition of glycerol to the carbonyl carbon of the acid. An intermediate product is formed, which then loses a water molecule and a proton to yield the ester .

Industrial Production Methods

In industrial settings, the production of these glycerides involves the esterification of glycerol with fatty acids under controlled conditions. The reaction is usually carried out at elevated temperatures and may involve the use of catalysts to increase the reaction rate and yield . The final products are mono-, di-, and tri-esters of glycerol, depending on the molar ratios of the reactants and the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Antifoam B can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.

    Reduction: Reduction reactions can convert unsaturated fatty acids to their saturated counterparts.

    Hydrolysis: Hydrolysis of glycerides results in the formation of glycerol and free fatty acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium or nickel) is commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of glycerides.

Major Products Formed

    Oxidation: Peroxides and other oxidation products.

    Reduction: Saturated fatty acid esters.

    Hydrolysis: Glycerol and free fatty acids.

Scientific Research Applications

Antifoam B have a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of glycerides, C14-18 and C16-18-unsatd., involves their ability to interact with lipid bilayers and proteins. These compounds can integrate into biological membranes, affecting membrane fluidity and permeability. They may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antifoam B are unique due to their specific fatty acid composition, which imparts distinct physical and chemical properties. Their balanced hydrophilic-lipophilic properties make them particularly effective as surfactants and emulsifiers in various applications .

Properties

CAS No.

67701-29-5

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

IUPAC Name

3,4-dihydroxy-4-[(3E,6E)-tetradeca-3,6-dienoyl]oxybutanoic acid

InChI

InChI=1S/C18H30O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)24-18(23)15(19)14-16(20)21/h8-9,11-12,15,18-19,23H,2-7,10,13-14H2,1H3,(H,20,21)/b9-8+,12-11+

InChI Key

HRNGDAQBEIFYGL-MVKOLZDDSA-N

SMILES

CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O

Isomeric SMILES

CCCCCCC/C=C/C/C=C/CC(=O)OC(C(CC(=O)O)O)O

Canonical SMILES

CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O

Key on ui other cas no.

67701-29-5

physical_description

Liquid

Origin of Product

United States

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